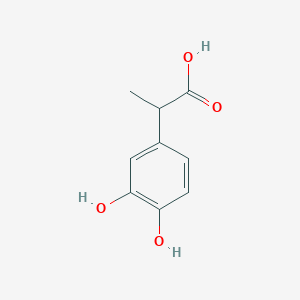

3,4-Dihydroxyphenyl propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydroxyphenyl propionic acid is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 3,4-Dihydroxyphenyl propionic acid serves as a precursor in the synthesis of more complex organic molecules and polymers. It can be utilized in the preparation of esters and other derivatives that have specific functional properties.

Biology

- Antioxidant Properties : This compound exhibits significant antioxidant activity. Studies have shown that it effectively scavenges free radicals, demonstrating potential protective effects against oxidative stress-related diseases .

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens, including multidrug-resistant bacteria and fungi. For instance, compounds derived from it have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential use in drug delivery systems due to its favorable solubility and bioavailability characteristics. Its ability to modulate biological pathways makes it a candidate for developing therapeutic agents targeting inflammation and cancer .

- Anti-inflammatory Effects : Studies have reported that derivatives of this compound can inhibit inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases .

Industry

- Formulation of Materials : In industrial applications, this compound is used in formulating coatings and adhesives that require specific chemical properties due to its reactive functional groups.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building Block | Used in synthesis of polymers |

| Biology | Antioxidant | High radical scavenging activity |

| Medicine | Drug Delivery | Promising therapeutic agent |

| Industry | Coatings | Effective in formulating specific materials |

Case Studies

-

Antioxidant Activity Study

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results indicated a significant inhibition percentage of up to 95% at concentrations of 400 µg/mL . -

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties of derivatives against WHO priority pathogens. Compounds derived from this acid demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents . -

Anti-inflammatory Research

Research involving animal models showed that derivatives of this compound significantly reduced paw edema compared to standard anti-inflammatory drugs like ibuprofen, indicating its potential application in treating inflammatory conditions .

Analyse Chemischer Reaktionen

Metal Complexation Reactions

DHCA forms coordination complexes with transition metals, such as chromium(III), through its catechol group:

-

Kinetics of Cr(III)-DHCA interaction : The reaction proceeds via oxygen-bonded intermediates in three stages :

This associative mechanism is pH-dependent, with proton release causing acidification during reaction progression .

Biochemical Interactions

DHCA modulates biological pathways through direct molecular interactions:

-

Histone deacetylase (HDAC) inhibition : Binding affinity studies using surface plasmon resonance imaging (SPRi) confirmed DHCA’s interaction with HDAC1, HDAC3, and HDAC5, reducing phosphorylation and suppressing macrophage pro-inflammatory responses .

-

Antioxidant activity : DHCA derivatives (e.g., 34 ) synergize with phosphatidylcholine to enhance thermo-oxidative stability in frying oils, reducing polar compound formation by 20–30% .

Metabolic Transformations

DHCA undergoes enzymatic modifications in biological systems:

-

Sulfation : Catalyzed by sulfotransferase 1A3 (SULT1A3), DHCA is conjugated with sulfate groups, enhancing its water solubility for excretion .

Table 2: Enzymatic Sulfation Parameters

| Enzyme | Gene | Uniprot ID | Molecular Weight (kDa) | Substrate Specificity |

|---|---|---|---|---|

| SULT1A3 | SULT1A3 | P0DMM9 | 34.2 | Phenolic monoamines, DHCA |

Polymerization and Crosslinking

DHCA participates in oxidative polymerization:

Eigenschaften

Molekularformel |

C9H10O4 |

|---|---|

Molekulargewicht |

182.17 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10O4/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5,10-11H,1H3,(H,12,13) |

InChI-Schlüssel |

UYRNFBHAWUOWGM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=C(C=C1)O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.